molecular formula C25H14ClFN4O2S B11601146 (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11601146
M. Wt: 488.9 g/mol
InChI Key: KBVTYZGLPPLDFZ-MRCUWXFGSA-N
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Description

The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a chlorophenyl group, a fluorobenzyl group, and an indolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and fluorobenzyl groups. The final step involves the formation of the indolone moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques. The choice of raw materials and reagents would also be optimized to ensure sustainability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indolone moiety can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.

    Substitution: Halogen atoms in the chlorophenyl and fluorobenzyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolone moiety would yield quinones, while reduction of the nitro group would yield aniline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. For instance, the presence of both chlorophenyl and fluorobenzyl groups allows for diverse substitution reactions, while the thiazolo[3,2-b][1,2,4]triazole ring provides stability and rigidity to the molecule.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H14ClFN4O2S

Molecular Weight

488.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H14ClFN4O2S/c26-16-8-5-7-14(12-16)22-28-25-31(29-22)24(33)21(34-25)20-17-9-2-4-11-19(17)30(23(20)32)13-15-6-1-3-10-18(15)27/h1-12H,13H2/b21-20-

InChI Key

KBVTYZGLPPLDFZ-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4)/C2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(=NC(=N5)C6=CC(=CC=C6)Cl)S4)C2=O)F

Origin of Product

United States

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